molecular formula C42H70O12 B8258997 Ginsenoside F4

Ginsenoside F4

Cat. No.: B8258997
M. Wt: 767.0 g/mol
InChI Key: QOMBXPYXWGTFNR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside F4 is a rare ginsenoside derived from the Panax ginseng plant, which belongs to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and immune-boosting properties . This compound, in particular, has garnered attention for its potential therapeutic applications in various fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside F4 involves the enzymatic transformation of major ginsenosides. This process typically includes the hydrolysis of glycosidic bonds using specific glycosidases such as β-glucosidase, β-xylosidase, and α-l-arabinofuranosidase . These enzymes selectively hydrolyze the side chain glycogroups of ginsenosides, resulting in the formation of rare ginsenosides like this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation and biotransformation. The use of engineered microbial strains, such as Saccharomyces cerevisiae, has been explored to enhance the yield of rare ginsenosides

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various deglycosylated derivatives of this compound, which exhibit enhanced bioavailability and pharmacological activity .

Scientific Research Applications

    Chemistry: Ginsenoside F4 is used as a precursor for the synthesis of other bioactive compounds. Its unique structure allows for the development of novel chemical entities with potential therapeutic benefits.

    Biology: In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.

    Medicine: this compound exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: The compound is used in the development of functional foods and dietary supplements due to its health-promoting properties.

Mechanism of Action

Ginsenoside F4 exerts its effects through various molecular targets and pathways:

    Molecular Targets: this compound targets key signaling molecules such as p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB).

    Pathways Involved: The compound modulates multiple signaling pathways, including the MAPK pathway, which is involved in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBXPYXWGTFNR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 - 181 °C
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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